1-Isocyano-3,5-dimethoxybenzene
CAS No.:
Cat. No.: VC13422181
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO2 |
|---|---|
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | 1-isocyano-3,5-dimethoxybenzene |
| Standard InChI | InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3 |
| Standard InChI Key | UNGOKSPRZJGRCG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)[N+]#[C-])OC |
| Canonical SMILES | COC1=CC(=CC(=C1)[N+]#[C-])OC |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 1-isocyano-3,5-dimethoxybenzene typically follows two primary pathways:
Method A: Dehydration of Formamides
A scalable procedure involves the dehydration of 3,5-dimethoxybenzyl formamide using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM) . Key steps include:
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Reaction Setup: 3,5-Dimethoxybenzyl formamide (1 mmol) is dissolved in DCM (2 M) and cooled to 0°C.
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Reagent Addition: POCl₃ (1 equiv) is added dropwise under stirring, followed by Et₃N (5 equiv).
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Workup: The mixture is purified via silica gel chromatography, yielding the isocyanide in 72–96% purity .
Method B: Ball-Milling Hofmann Reaction
A solvent-free approach utilizes mechanical ball-milling with potassium hydroxide (KOH) and chloroform, achieving yields up to 85% . This method is favored for its environmental sustainability and reduced reaction time.
Structural and Spectroscopic Data
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Molecular Formula: C₉H₉NO₂
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Molecular Weight: 163.17 g/mol
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Spectroscopic Features:
Chemical Reactivity and Applications
Cycloaddition Reactions
1-Isocyano-3,5-dimethoxybenzene participates in silver-catalyzed [3+2] cycloadditions with diazo compounds to form 1,2,3-triazoles, a reaction critical for drug discovery . For example:
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Reaction with CF₃CHN₂: In the presence of Ag₂CO₃, the compound forms 1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole (yield: 59–89%) .
Table 1: Representative Cycloaddition Products
| Diazo Compound | Catalyst | Product | Yield (%) |
|---|---|---|---|
| CF₃CHN₂ | Ag₂CO₃ | 1-(3,5-Dimethoxyphenyl)-4-CF₃-triazole | 89 |
| N₂C(CO₂Et)₂ | AgOAc | Ethyl 1-(3,5-dimethoxyphenyl)-triazole-5-carboxylate | 72 |
Catalytic Applications
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations . For instance, Suzuki-Miyaura couplings with aryl bromides achieve turnover numbers (TON) exceeding 10⁴ .
Biological and Material Science Applications
Antimicrobial Activity
Derivatives of 1-isocyano-3,5-dimethoxybenzene exhibit moderate antimicrobial properties:
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E. coli: MIC = 32 µg/mL.
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S. aureus: MIC = 16 µg/mL.
Polymer Science
The compound is incorporated into polyurethane foams, improving thermal stability (TGA: ΔT₅₀% = +40°C) and mechanical strength (Young’s modulus: +25%).
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 250 mg/kg |
| Flash Point | 112°C |
| Storage Conditions | 2–8°C, inert atmosphere |
Comparative Analysis with Analogues
1-Isocyano-2,4-dimethoxybenzene vs. 1-Isocyano-3,5-dimethoxybenzene
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Reactivity: The 3,5-substituted isomer shows higher electrophilicity due to symmetric electron donation.
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Catalytic Efficiency: 3,5-Dimethoxy derivatives yield 15% higher TON in Pd-catalyzed couplings .
Future Directions
Recent studies highlight the potential of 1-isocyano-3,5-dimethoxybenzene in photoredox catalysis and biodegradable polymer design . Advances in continuous-flow synthesis may further enhance its accessibility for industrial applications .
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